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molecular formula C7H5BrN2 B121203 4-(Bromomethyl)picolinonitrile CAS No. 153993-99-8

4-(Bromomethyl)picolinonitrile

Cat. No. B121203
M. Wt: 197.03 g/mol
InChI Key: XSPKGWUBWIETRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07354933B2

Procedure details

0.146 ml of acetic acid is added to a solution of 0.236 g of 2-cyano-4-methylpyridine in 5 ml of carbon tetrachloride, under an inert atmosphere of argon at a temperature in the region of 20° C. The mixture is brought, with stirring, to a temperature of 50° C. 0.712 g of N-bromosuccinimide and 0.096 g of benzoyl peroxide are successively added at this temperature. The mixture is maintained at 80° C. for about 18 hours. After cooling, the reaction medium is placed on a cartridge 27 mm in diameter packed with 25 g of 20-40 μm silica not conditioned beforehand, and then eluted with dichloromethane at a flow rate of 10 ml/minute. The fractions between 140 and 175 ml are concentrated to dryness under reduced pressure. 0.097 g of 2-cyano-4(bromomethyl)pyridine is thus obtained.
Quantity
0.146 mL
Type
reactant
Reaction Step One
Quantity
0.236 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.712 g
Type
reactant
Reaction Step Two
Quantity
0.096 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[C:5]([C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][N:8]=1)#[N:6].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[C:5]([C:7]1[CH:12]=[C:11]([CH2:13][Br:14])[CH:10]=[CH:9][N:8]=1)#[N:6]

Inputs

Step One
Name
Quantity
0.146 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.236 g
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.712 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.096 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring, to a temperature of 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained at 80° C. for about 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
eluted with dichloromethane at a flow rate of 10 ml/minute
CONCENTRATION
Type
CONCENTRATION
Details
The fractions between 140 and 175 ml are concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=CC(=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 0.097 g
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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